

Physical and chemical properties of Tris(2,4-DI-tert-butylphenyl)phosphate

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Compound of Interest

Tris(2,4-DI-tert-butylphenyl)phosphate

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An In-depth Technical Guide to Tris(2,4-di-tert-butylphenyl)phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,4-di-tert-butylphenyl)phosphate is an organophosphate compound with a multifaceted profile, serving as a high-performance processing stabilizer for polymers and demonstrating notable biological activity.[1] Its primary industrial application lies in enhancing the durability and stability of plastics.[2] In the realm of biomedical research, it has garnered attention for its anti-inflammatory properties, specifically through the inhibition of secretory Phospholipase A2 (sPLA2).[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of Tris(2,4-di-tert-butylphenyl)phosphate, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Tris(2,4-di-tert-butylphenyl)phosphate** are summarized in the table below, providing a quick reference for laboratory and research applications.



Property	Value	Reference
CAS Number	95906-11-9	[1]
Molecular Formula	C42H63O4P	
Molecular Weight	662.92 g/mol	-
Appearance	White crystalline powder/solid	-
Melting Point	99-101 °C	-
Solubility	Soluble in DMSO (2 mg/mL)	-
Physical Description	Dry Powder	_

Experimental Protocols Synthesis of Tris(2,4-di-tert-butylphenyl)phosphate

Tris(2,4-di-tert-butylphenyl)phosphate is primarily synthesized through the oxidation of its precursor, Tris(2,4-di-tert-butylphenyl) phosphite. The following is a representative two-step experimental protocol.

Step 1: Synthesis of Tris(2,4-di-tert-butylphenyl) phosphite

This procedure is based on the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride.

- Materials: 2,4-di-tert-butylphenol, phosphorus trichloride, an organic solvent (e.g., xylene), and a base (e.g., di-butylamine).
- Procedure:
 - In a reaction vessel under a nitrogen atmosphere, dissolve 2,4-di-tert-butylphenol in xylene.
 - Add di-butylamine to the solution.
 - Slowly add phosphorus trichloride to the mixture while stirring.

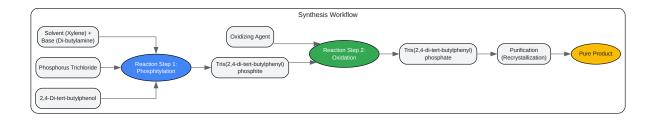


- Heat the reaction mixture to reflux (approximately 160-170 °C) and maintain for several hours.
- After the reaction is complete, cool the mixture and purify the crude product by washing with an alcohol such as methanol to yield Tris(2,4-di-tert-butylphenyl) phosphite.

Step 2: Oxidation to Tris(2,4-di-tert-butylphenyl)phosphate

The synthesized phosphite is then oxidized to the phosphate.

- Materials: Tris(2,4-di-tert-butylphenyl) phosphite, an oxidizing agent (e.g., hydrogen peroxide, air), and a suitable solvent.
- Procedure:
 - Dissolve the Tris(2,4-di-tert-butylphenyl) phosphite in a suitable solvent.
 - Introduce the oxidizing agent to the solution. The oxidation can often occur through exposure to air over time or can be accelerated with a chemical oxidizing agent.
 - Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
 - Upon completion, the solvent is removed, and the resulting Tris(2,4-di-tert-butylphenyl)phosphate can be purified by recrystallization.





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Synthesis of Tris(2,4-di-tert-butylphenyl)phosphate.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

- Objective: To quantify the concentration of Tris(2,4-di-tert-butylphenyl)phosphate in a sample.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed.
- Detection: UV detection at a wavelength of approximately 265 nm.
- Procedure:
 - Prepare a stock solution of a certified reference material of Tris(2,4-di-tert-butylphenyl)phosphate in a suitable solvent (e.g., acetonitrile).
 - Prepare a series of working standards by serial dilution of the stock solution.
 - Prepare the sample by dissolving it in the mobile phase and filtering to remove particulates.
 - Inject the standards to generate a calibration curve.
 - Inject the sample and quantify the analyte concentration by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

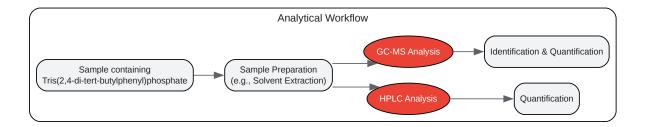
 Objective: To identify and quantify Tris(2,4-di-tert-butylphenyl)phosphate and its potential degradation products.



- Instrumentation: A GC system coupled with a mass spectrometer.
- Column: A low-polarity capillary column, such as a DB-5ms, is suitable.
- Injection: Splitless injection is preferred for trace analysis.
- Carrier Gas: Helium.
- MS Conditions:
 - Ionization: Electron Ionization (EI).
 - Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Procedure:

- Prepare the sample by extraction with an appropriate solvent (e.g., n-hexane), followed by filtration.
- Inject the prepared sample into the GC-MS system.
- Identify Tris(2,4-di-tert-butylphenyl)phosphate by its retention time and mass spectrum.
- Quantification can be performed using an internal or external standard method.



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General analytical workflow for the compound.



Spectral Data

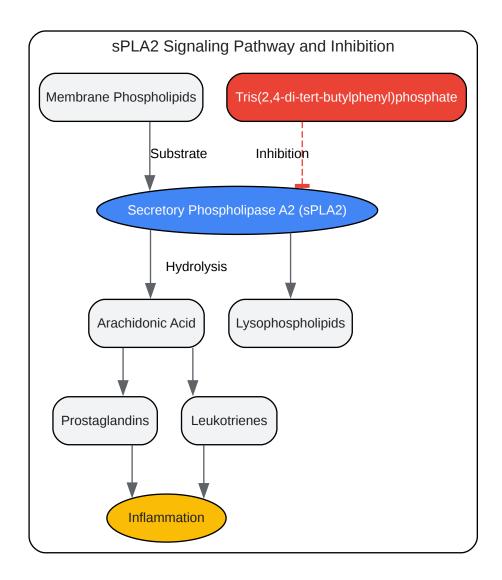
A summary of the key spectral data for **Tris(2,4-di-tert-butylphenyl)phosphate** is provided below. This data is crucial for the structural elucidation and confirmation of the compound.

Spectral Data Type	Key Features	Reference
¹³ C NMR	Spectra available on PubChem	
³¹ P NMR	Spectra available on PubChem	-
Mass Spectrometry (GC-MS)	Provides characteristic fragmentation patterns for identification.	•
Infrared (IR) Spectroscopy	Characteristic P-O-C stretching vibrations.	-

Biological Activity and Signaling Pathway

Tris(2,4-di-tert-butylphenyl)phosphate has been identified as an inhibitor of secretory Phospholipase A2 (sPLA2). sPLA2 enzymes are key players in the inflammatory cascade. They catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a variety of proinflammatory lipid mediators, including prostaglandins and leukotrienes. By inhibiting sPLA2, Tris(2,4-di-tert-butylphenyl)phosphate can effectively block the production of these inflammatory molecules, thereby exerting its anti-inflammatory effects.





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Inhibition of the sPLA2 signaling pathway.

Conclusion

Tris(2,4-di-tert-butylphenyl)phosphate is a compound of significant interest due to its dual role as a polymer stabilizer and a biologically active molecule. This guide has provided a detailed overview of its core properties, methodologies for its synthesis and analysis, and its mechanism of action as an anti-inflammatory agent. The presented data and protocols are intended to support researchers, scientists, and drug development professionals in their work with this versatile compound.



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- To cite this document: BenchChem. [Physical and chemical properties of Tris(2,4-DI-tert-butylphenyl)phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143682#physical-and-chemical-properties-of-tris-2-4-di-tert-butylphenyl-phosphate]

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